

An In-depth Technical Guide to (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methylpiperidin-2-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1-Methylpiperidin-2-yl)methanamine**, a disubstituted piperidine derivative. The document details its chemical properties, provides a representative synthetic pathway, and outlines key analytical data. Given the limited availability of comprehensive experimental data for this specific molecule, this guide leverages data from closely related structural analogs to provide a robust framework for research and development activities.

Core Molecular Information

(1-Methylpiperidin-2-yl)methanamine, identified by the CAS number 5298-72-6, possesses the molecular formula $C_7H_{16}N_2$.^[1] This structure consists of a piperidine ring N-methylated at position 1 and a methanamine group attached to position 2.

Physicochemical and Computed Properties

The following table summarizes the key computed physicochemical properties of **(1-Methylpiperidin-2-yl)methanamine**. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ N ₂	PubChem[1]
Molecular Weight	128.22 g/mol	PubChem[1]
IUPAC Name	(1-methylpiperidin-2-yl)methanamine	PubChem[1]
CAS Number	5298-72-6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	128.131348519 Da	PubChem[1]
Topological Polar Surface Area	29.3 Å ²	PubChem[1]
LogP (Computed)	0.2	PubChem[1]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **(1-Methylpiperidin-2-yl)methanamine** are not readily available in peer-reviewed literature, a viable synthetic route can be adapted from methodologies used for structurally similar piperidine derivatives. A common approach involves reductive amination followed by N-methylation.

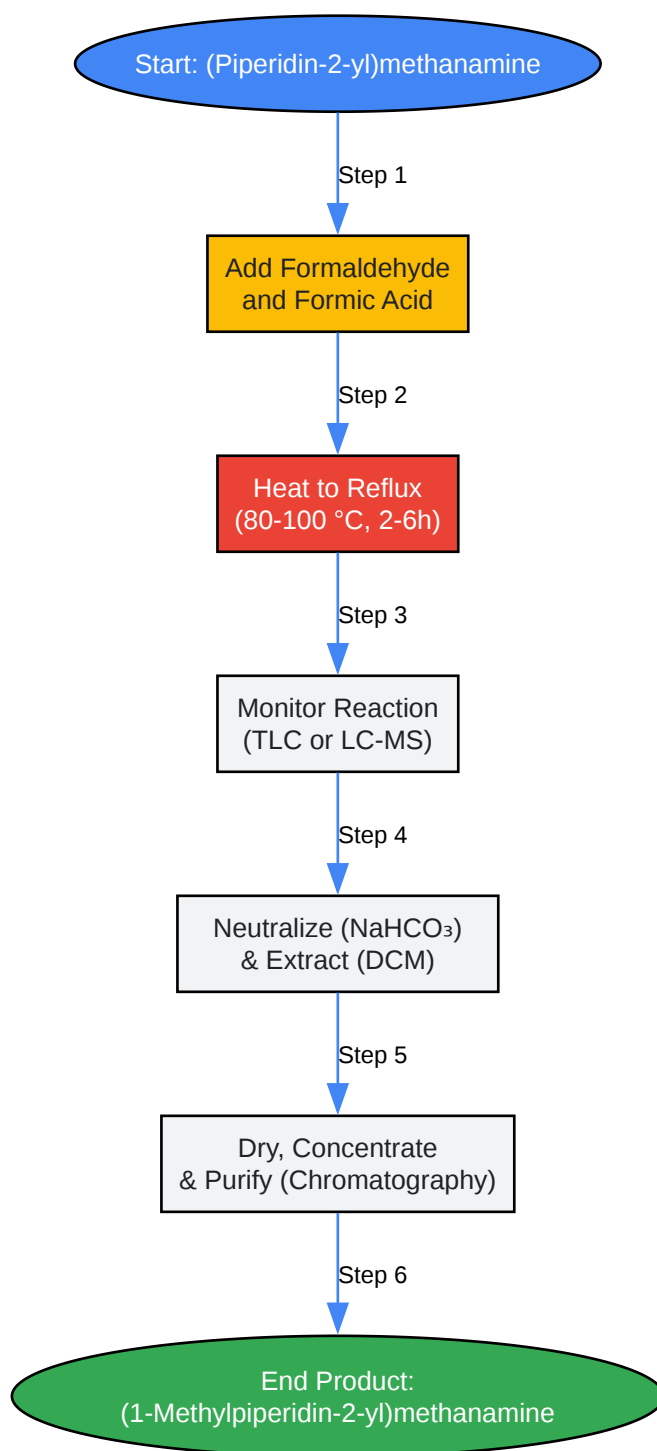
Representative Synthetic Pathway:

A plausible synthesis can be envisioned starting from 2-piperidinecarboxamide. The amide can be reduced to (piperidin-2-yl)methanamine, followed by N-methylation of the piperidine ring nitrogen. The Eschweiler-Clarke reaction is a standard method for such methylations.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction (Representative)

This protocol describes the N-methylation of a secondary amine on the piperidine ring, a key step in the synthesis of the target compound from its non-methylated precursor.

- **Reaction Setup:** To a solution of (piperidin-2-yl)methanamine (1.0 eq) in a suitable solvent such as methanol, add formaldehyde (excess, e.g., 3.0 eq, as a 37% aqueous solution) and formic acid (excess, e.g., 3.0 eq).
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- **Workup:** Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired **(1-Methylpiperidin-2-yl)methanamine**.



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Caption: Workflow for N-Methylation via Eschweiler-Clarke Reaction.

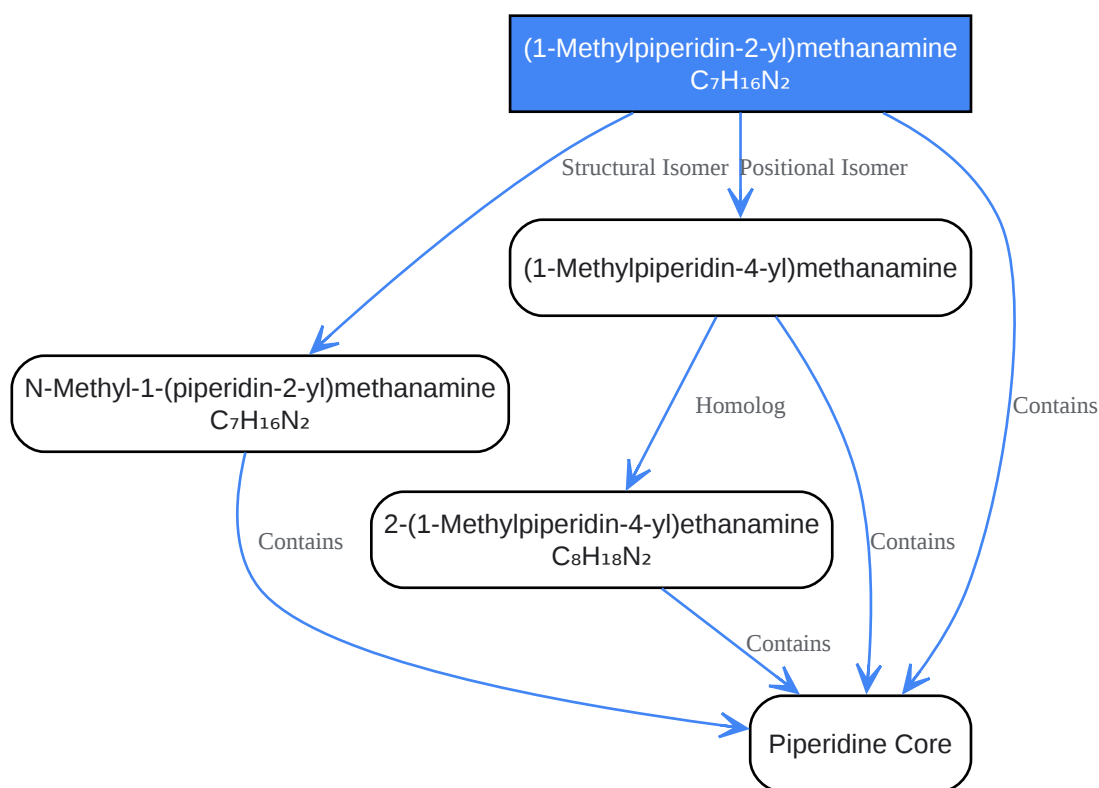
Spectroscopic and Analytical Data

Comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for **(1-Methylpiperidin-2-yl)methanamine** is limited. However, based on its structure, the following spectroscopic characteristics can be anticipated.

Spectroscopy	Expected Features
¹ H NMR	- Aliphatic protons on the piperidine ring (1-3 ppm).- Protons of the aminomethyl group (-CH ₂ NH ₂) adjacent to the chiral center.- A singlet corresponding to the N-methyl group (CH ₃) around 2.2-2.5 ppm.- A broad singlet for the primary amine protons (-NH ₂).
¹³ C NMR	- Multiple signals in the aliphatic region (20-60 ppm) corresponding to the piperidine and aminomethyl carbons.- A signal for the N-methyl carbon.
Mass Spectrometry (ESI-MS)	- A protonated molecule [M+H] ⁺ at an m/z corresponding to the molecular weight plus a proton (approx. 129.14).
IR Spectroscopy	- N-H stretching vibrations for the primary amine (around 3300-3500 cm ⁻¹).- C-H stretching vibrations for the aliphatic groups (around 2800-3000 cm ⁻¹).- N-H bending vibrations (around 1600 cm ⁻¹).

Structural Relationships and Isomers

(1-Methylpiperidin-2-yl)methanamine is part of a larger family of piperidine-containing compounds. Understanding its relationship to isomers and related structures is crucial for structure-activity relationship (SAR) studies in drug discovery.



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Caption: Structural relationships of **(1-Methylpiperidin-2-yl)methanamine**.

This diagram illustrates the isomeric relationships between the target compound and its analogs, highlighting differences in methyl group placement and side-chain position, which can significantly impact biological activity and physicochemical properties. For instance, N-Methyl-1-(piperidin-2-yl)methanamine is a structural isomer with the same molecular formula.[2]

Safety and Handling

Based on data for structurally related compounds, **(1-Methylpiperidin-2-yl)methanamine** is expected to be harmful if swallowed or inhaled and may cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

(1-Methylpiperidin-2-yl)methanamine is a valuable building block for chemical synthesis and drug discovery. While detailed experimental data is sparse, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore its potential applications in medicinal chemistry and materials science. The protocols and data presented herein offer a starting point for researchers aiming to work with this and related piperidine derivatives.

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References

- 1. (1-Methylpiperidin-2-yl)methanamine | C₇H₁₆N₂ | CID 2794677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-1-(piperidin-2-yl)methanamine | C₇H₁₆N₂ | CID 12307461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1-Methylpiperidin-2-yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306147#1-methylpiperidin-2-yl-methanamine-molecular-formula]

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